molecular formula C12H15ClFNO2S B2932795 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide CAS No. 2320574-06-7

2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide

Cat. No. B2932795
CAS RN: 2320574-06-7
M. Wt: 291.77
InChI Key: BXINNFMDOPSUPM-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. It has also been shown to modulate the immune system and enhance the body's natural defense mechanisms against infections and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is its versatility in the laboratory. It can be easily synthesized and purified, and its biological activities can be easily tested using a variety of assays and experimental models. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated and monitored in laboratory experiments.

Future Directions

There are many potential future directions for research on 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide. Some of the possible areas of investigation include:
1. Further studies on the mechanism of action of this compound and its interactions with various enzymes and signaling pathways.
2. Development of new synthetic methods for the preparation of this compound and its analogs with improved biological activities.
3. Investigation of the potential use of this compound as a diagnostic tool for cancer and other diseases.
4. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of various diseases.
5. Development of new drug delivery systems and formulations for this compound to improve its pharmacokinetic and pharmacodynamic properties.
In conclusion, 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is a synthetic compound with a wide range of biological activities and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the reaction of 2-chloro-4-fluoroaniline with 2-hydroxy-4-methylsulfanylbutyric acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been extensively researched for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antifungal activities. It has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

2-chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO2S/c1-18-5-4-9(16)7-15-12(17)10-3-2-8(14)6-11(10)13/h2-3,6,9,16H,4-5,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXINNFMDOPSUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=C(C=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide

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